2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride
Overview
Description
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride is a fluorinated organic compound. The presence of multiple fluorine atoms and a piperazine ring suggests potential applications in medicinal chemistry and material science. This compound may exhibit unique chemical properties due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride likely involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or through electrophilic fluorination.
Formation of the Trifluoromethoxy Group: This can be introduced using trifluoromethanesulfonic anhydride (Tf2O) and a suitable base.
Final Coupling Reaction: The final step involves coupling the fluorinated intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysts: Using efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Formation of N-oxides or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fluorinated Building Blocks: Used in the synthesis of more complex fluorinated compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry
Materials Science: Application in the development of new materials with unique properties such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action would depend on the specific application:
Drug Development: Interaction with biological targets such as enzymes or receptors.
Catalysis: Acting as a ligand to stabilize transition states in catalytic cycles.
Materials Science: Contributing to the physical properties of materials through its chemical structure.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one: Without the hydrochloride salt.
Fluorinated Piperazines: Other compounds with similar fluorinated piperazine structures.
Trifluoromethoxy Compounds: Compounds with the trifluoromethoxy group but different core structures.
Uniqueness
Fluorine Content: The high fluorine content may impart unique properties such as increased lipophilicity or metabolic stability.
Piperazine Ring: The presence of the piperazine ring may enhance its biological activity and binding affinity to biological targets.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1-(4-methylpiperazin-1-yl)-3-(trifluoromethoxy)propan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7N2O2.ClH/c1-17-2-4-18(5-3-17)6(19)7(10,11)8(12,13)20-9(14,15)16;/h2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXLGZVLWZGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C(OC(F)(F)F)(F)F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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